5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a chemical compound with significant research applications. Its molecular formula is and it has a molecular weight of 281.15 g/mol. The compound is characterized by the presence of a bromine atom at the fifth position of the indazole ring and a tetrahydro-2H-pyran moiety, which contributes to its structural uniqueness and potential reactivity. It is commonly used in various scientific studies, particularly in medicinal chemistry and organic synthesis.
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole belongs to the class of indazole derivatives, which are known for their diverse biological activities. Indazoles are a type of heterocyclic compound that contains nitrogen atoms in their ring structure, making them valuable in pharmaceutical applications.
The synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves several steps. A common method includes the reaction of 5-bromo-1H-indazole with tetrahydro-2H-pyran under controlled conditions.
The yield of the synthesized product can vary but is typically around 91% when optimized conditions are applied. Purification methods such as silica gel chromatography are employed to isolate the desired compound from by-products .
The molecular structure of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can be represented using various notations:
InChI=1S/C12H13BrN2O/c13-9-4-5-10-8(12(9)14)7-15-16(10)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6H2
BrC1=CC=C2C(=C1)C=NN2C1CCCCO1
These representations highlight the compound's complex ring structure, including the bromine substitution and the tetrahydro-pyran ring .
The compound's key data includes:
5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole can participate in various chemical reactions due to its reactive bromine atom and nitrogen-containing heterocycle.
Common reactions include:
These reactions are crucial for synthesizing more complex molecules or modifying existing ones for specific applications .
The mechanism of action for compounds like 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole often involves interaction with biological targets such as enzymes or receptors.
The specific mechanism may vary depending on the intended application but generally includes:
Research into these mechanisms is ongoing, particularly concerning their implications in drug development .
Key physical properties include:
Chemical properties include:
These properties are critical for determining how the compound behaves under different conditions and its suitability for various applications .
5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole has several scientific uses:
CAS No.: 111073-34-8
CAS No.: 139220-18-1
CAS No.: 84962-75-4
CAS No.: 137422-97-0
CAS No.: